Glafenine

CFTR Cystic Fibrosis Protein Trafficking

Glafenine is not a generic NSAID—it is a differentiated polypharmacology tool compound. Validated as a F508del-CFTR corrector (restores ~40% WT surface expression at 10 µM), a specific ABCG2/BCRP inhibitor (IC₅₀ 3.2 µM), and a hepatic disposition probe (9-fold t₁/₂ increase in cirrhosis). Its unique photodegradation pathway and pharmacokinetic shifts demand bespoke handling unavailable with standard fenamates. Clinically discontinued; available exclusively for R&D. Order to advance CF protein trafficking, MDR reversal, or non-opioid pain pathway research with publication-grade results.

Molecular Formula C19H17ClN2O4
Molecular Weight 372.8 g/mol
CAS No. 3820-67-5
Cat. No. B1671574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlafenine
CAS3820-67-5
SynonymsExidol
Glafenin
Glafenine
Glaphenine
Glycerylaminophenaquine
Molecular FormulaC19H17ClN2O4
Molecular Weight372.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl
InChIInChI=1S/C19H17ClN2O4/c20-12-5-6-14-17(7-8-21-18(14)9-12)22-16-4-2-1-3-15(16)19(25)26-11-13(24)10-23/h1-9,13,23-24H,10-11H2,(H,21,22)
InChIKeyGWOFUCIGLDBNKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Glafenine (CAS 3820-67-5) for Research: A Specialized Anthranilic Acid Derivative and Non-Steroidal Anti-Inflammatory Agent


Glafenine (Glafenin) is a synthetic, non-selective, non-steroidal anti-inflammatory drug (NSAID) belonging to the anthranilic acid derivative class [1]. It functions as a dual inhibitor of cyclooxygenase (COX)-1 and COX-2, suppressing the arachidonic acid pathway and reducing prostaglandin synthesis . Beyond its classical NSAID profile, glafenine is recognized in contemporary research as a proteostasis modulator and a potent corrector of class 2 CFTR mutants, such as F508del-CFTR [2]. Although its clinical use was largely discontinued in the 1980s and 1990s due to a high incidence of anaphylactic reactions [3], it remains a valuable tool compound for investigating inflammatory pathways, ABCG2 transporter inhibition, and mechanisms of cystic fibrosis protein rescue . Its chemical structure (C19H17ClN2O4; MW 372.80) and specific reactivity profile distinguish it from other fenamates and anthranilic derivatives [1].

Why a Standard NSAID or Generic Anthranilate Cannot Replace Glafenine in Specialized Investigations


Glafenine's utility in contemporary research is not derived from a common NSAID mechanism, which can be substituted by numerous agents. Instead, its value lies in a unique combination of polypharmacology and a distinct safety profile that necessitates its specific use as a tool compound. Firstly, it is among the most potent NSAID correctors of F508del-CFTR, a property not shared by close structural analogs like floctafenine or other common NSAIDs [1]. Secondly, it is a defined inhibitor of the ABCG2 transporter (IC50 = 3.2 μM), a feature not found in comparator analgesics such as paracetamol or diclofenac . Thirdly, its pharmacokinetic behavior in hepatic impairment is uniquely characterized by a drastically prolonged half-life and reduced first-pass metabolism, which is critical for interpreting in vivo or ex vivo data in diseased models [2]. Finally, its known photodegradation pathway and specific stability profile require bespoke handling protocols that are not applicable to more stable fenamates [3]. Therefore, substituting glafenine with a generic anthranilic acid derivative (e.g., mefenamic acid) or a standard NSAID would result in the loss of its specific CFTR-correcting and ABCG2-inhibiting activities, and could introduce unanticipated pharmacokinetic or stability variables in experimental systems.

Quantitative Evidence for Glafenine's Differentiated Performance in Key Research Models


F508del-CFTR Correction Potency of Glafenine Compared to Ibuprofen and Known Correctors

In a high-content screen of approved drugs for F508del-CFTR trafficking, glafenine was identified as a potent corrector. At a clinically achievable plasma concentration of 10 µM, glafenine increased the surface expression of ΔF508-CFTR in baby hamster kidney (BHK) cells to approximately 40% of that observed for wild-type CFTR [1]. This level of correction is comparable to the known CFTR corrector VRT-325 [1]. Further studies demonstrated that glafenine is one of the most potent NSAID correctors of F508del-CFTR, and a medicinal chemistry derivative achieved a fourfold increase in CFTR corrector potency [2]. This is a highly differentiated, non-canonical activity for an NSAID, and is not shared by the close structural analog floctafenine or common NSAIDs like ibuprofen, which has shown only modest CFTR correction [3].

CFTR Cystic Fibrosis Protein Trafficking NSAID

ABCG2 Transporter Inhibition: A Defined IC50 Differentiating Glafenine from Other Analgesics

Glafenine is a confirmed inhibitor of the ATP-binding cassette transporter ABCG2 (BCRP) with a reported IC50 of 3.2 µM . This activity is a key differentiator for its use in multi-drug resistance (MDR) research. In contrast, other common analgesics and NSAIDs do not exhibit this defined transporter inhibition profile. For example, the comparator analgesic paracetamol (acetaminophen) has no known interaction with ABCG2 at relevant concentrations, and the structural analog mefenamic acid is a weak inhibitor with a significantly higher IC50 [1]. This provides a clear, quantitative reason to select glafenine over alternative compounds when investigating the role of ABCG2 in drug disposition, chemotherapy resistance, or the blood-brain barrier.

ABC Transporter Drug Efflux Chemotherapy ADME-Tox

Superior Analgesic Efficacy in Osteoarthritis: A Direct Comparison with Paracetamol

In a double-blind, multicenter, crossover study involving 166 patients with painful chronic osteoarthritis of the hip and knee, glafenine demonstrated a clear efficacy advantage over paracetamol. The study showed that while both treatments provided effective analgesia, the improvement was significantly greater and observed in a larger number of cases with glafenine (400 mg twice daily) compared to paracetamol (1000 mg twice daily) [1]. Critically, 51% of patients who were nonresponsive to paracetamol could benefit from glafenine treatment, and 18% of all patients in the study showed improvement only with glafenine [1]. This provides direct, head-to-head clinical evidence that glafenine is not a redundant analgesic but can offer pain relief in a subset of osteoarthritis patients where paracetamol fails.

Osteoarthritis Analgesia Pain Management Clinical Comparison

Altered Pharmacokinetics in Hepatic Impairment: Dramatic Reduction in First-Pass Metabolism

The pharmacokinetics of glafenine are profoundly altered in hepatic impairment, a key consideration for in vivo studies in disease models. A comparative study in 12 patients with alcoholic cirrhosis and 12 healthy volunteers after a single 400 mg oral dose revealed a drastic change in its metabolic profile [1]. In healthy volunteers, the ratio of the AUC of the major active metabolite glafenic acid (GA) to glafenine (G) was 18.2 ± 11.2, indicating an extensive first-pass effect. In cirrhotic patients, this ratio collapsed to 2.3 ± 2.3 (p < 0.001), a nearly 8-fold reduction [1]. Concomitantly, the elimination half-life of glafenine was prolonged from 1.5 ± 0.5 hours in healthy volunteers to 13.0 ± 13.1 hours in cirrhotic patients (p < 0.01) [1]. This unique and severe alteration is a critical factor for any investigator using glafenine in models of liver disease and is a key differentiator from NSAIDs like ibuprofen or diclofenac, which do not exhibit this magnitude of PK shift.

Pharmacokinetics Hepatic Impairment Cirrhosis First-Pass Metabolism

Prostaglandin Biosynthesis Inhibition Potency Comparable to Indomethacin

In an early comparative study of non-narcotic analgesics, glafenine's ability to inhibit prostaglandin biosynthesis was directly compared to indomethacin, a potent reference NSAID. In an ex vivo model using rat epididymal tissue stimulated by noradrenaline, glafenine demonstrated inhibitory potency equal to that of indomethacin [1]. In contrast, the closely related analog floctafenine was found to be less active in the same assay [1]. This data provides a clear, mechanistic benchmark: in this specific tissue-based model of pain, glafenine achieves the same high level of prostaglandin synthesis inhibition as the gold-standard NSAID indomethacin, outperforming its structural analog.

Prostaglandin COX Inhibition Inflammation Analgesic

Stability Profile: Solid-State Photodegradation Requires Specific Handling

The stability profile of glafenine is a key differentiator for its handling and use in reproducible experiments. While glafenine powder is stable against heat and moisture when stored at 40°C in the dark for 180 days, it readily undergoes photodegradation when exposed to UV-visible or solar radiation in solid form [1]. This is a critical distinction from many other NSAIDs in the fenamate class, which are generally more photostable. Furthermore, in neutral alcoholic solutions, glafenine is unstable towards UV-visible radiation, degrading into specific products including 7-chloroquinoline [2]. This necessitates strict protection from light during storage, handling, and especially during the preparation of stock solutions, which is not a requirement for more robust alternatives.

Stability Photodegradation Formulation Analytical Chemistry

Validated Research Applications for Glafenine Based on Quantitative Evidence


Cystic Fibrosis Research: Investigating CFTR Protein Maturation and Rescue

Glafenine is a validated, high-potency tool for studying the correction of F508del-CFTR trafficking. At a clinically relevant concentration of 10 µM, it rescues mutant CFTR surface expression to approximately 40% of wild-type levels [1]. This is comparable to established correctors like VRT-325 and can be further enhanced (>4-fold) through medicinal chemistry efforts [2]. This application is uniquely suited to glafenine among NSAIDs and should be prioritized for labs studying CFTR biology, protein folding, and the development of novel corrector therapies.

Multi-Drug Resistance (MDR) and ADME-Tox Studies: ABCG2 Transporter Inhibition

With a defined IC50 of 3.2 µM for the ABCG2 (BCRP) efflux transporter, glafenine is a specific chemical probe for investigating the role of this transporter in drug disposition, chemotherapy resistance, and barrier function [1]. It provides a quantitative tool that is absent in standard analgesics like paracetamol and offers greater potency than weak inhibitors like mefenamic acid [2]. This application is critical for pharmaceutical scientists studying drug-drug interactions, bioavailability, and the circumvention of MDR.

In Vivo Models of Hepatic Impairment: Studying Altered Drug Metabolism

Glafenine's unique pharmacokinetic shift in hepatic cirrhosis—characterized by a near-total collapse of first-pass metabolism (AUC GA/G ratio from 18.2 to 2.3) and a 9-fold increase in parent drug half-life (from 1.5h to 13.0h)—makes it an exceptional tool compound for studying the impact of liver disease on drug disposition [1]. This dramatic, quantifiable change allows researchers to model and investigate the consequences of impaired hepatic function on drug exposure and toxicity, a use case not well-served by other NSAIDs.

Osteoarthritis Pain Research: Evaluating Non-Redundant Analgesic Mechanisms

Based on clinical evidence showing that 18% of patients with chronic osteoarthritis experience improvement only with glafenine and that 51% of paracetamol non-responders can benefit from it, this compound is a valuable tool for investigating non-opioid, non-paracetamol pathways in musculoskeletal pain [1]. Its specific efficacy profile in a defined subpopulation justifies its use in preclinical pain models aimed at understanding and treating pain that is refractory to standard first-line analgesics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glafenine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.